molecular formula C13H14N2O7 B13999781 2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid CAS No. 5442-45-5

2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid

Cat. No.: B13999781
CAS No.: 5442-45-5
M. Wt: 310.26 g/mol
InChI Key: JPCSDMAVHSDIKO-UHFFFAOYSA-N
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Description

2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid is an organic compound with a complex structure that includes a nitrobenzoyl group and a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid typically involves the reaction of 2-methylglutaric acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pentanedioic acid backbone can interact with enzymes and other proteins. These interactions can lead to various biological effects, depending on the context and conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylglutaric acid: A simpler compound with a similar backbone but without the nitrobenzoyl group.

    4-Nitrobenzoic acid: Contains the nitrobenzoyl group but lacks the pentanedioic acid backbone.

Uniqueness

2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid is unique due to its combination of a nitrobenzoyl group and a pentanedioic acid backbone. This combination imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

5442-45-5

Molecular Formula

C13H14N2O7

Molecular Weight

310.26 g/mol

IUPAC Name

2-methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C13H14N2O7/c1-13(12(19)20,7-6-10(16)17)14-11(18)8-2-4-9(5-3-8)15(21)22/h2-5H,6-7H2,1H3,(H,14,18)(H,16,17)(H,19,20)

InChI Key

JPCSDMAVHSDIKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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